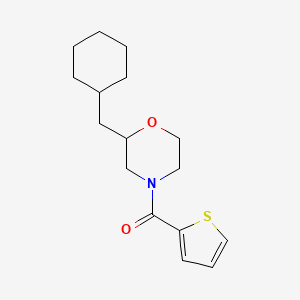![molecular formula C19H25ClN2O3 B6058136 1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone is a chemical compound that belongs to the class of piperidinones. It is commonly known as MK-677 or Ibutamoren. MK-677 is a growth hormone secretagogue that stimulates the secretion of growth hormone from the pituitary gland. It is a promising compound for scientific research and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
MK-677 works by stimulating the secretion of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding leads to an increase in the release of growth hormone, which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1). IGF-1 is a hormone that plays a key role in promoting growth and development.
Biochemical and Physiological Effects:
MK-677 has been shown to have a number of biochemical and physiological effects. It increases the secretion of growth hormone, which leads to an increase in the production of IGF-1. This increase in IGF-1 has been shown to promote muscle growth, improve bone density, and enhance immune function. MK-677 has also been shown to decrease the levels of the hormone somatostatin, which inhibits the secretion of growth hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MK-677 has several advantages for lab experiments. It is a selective growth hormone secretagogue, which means that it specifically targets the ghrelin receptor and does not affect other hormone systems. It is also orally bioavailable, which makes it easy to administer in lab experiments. However, one limitation of MK-677 is that it can be expensive to synthesize and may not be readily available for all researchers.
Direcciones Futuras
There are several future directions for research on MK-677. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Another area of interest is its potential use in the treatment of cognitive decline and Alzheimer's disease. Additionally, researchers are interested in exploring the use of MK-677 in combination with other compounds for synergistic effects. Finally, there is interest in further elucidating the mechanism of action of MK-677 and its effects on other hormone systems.
Métodos De Síntesis
MK-677 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 4-methoxy-1-piperidinecarboxylic acid to form 1-(4-chlorobenzyl)-4-methoxy-1-piperidinecarboxylic acid. This intermediate is then converted to the corresponding acid chloride and reacted with 2-piperidone to form the final product, 1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone.
Aplicaciones Científicas De Investigación
MK-677 has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass and muscle strength, improve bone density, and enhance immune function. It has also been studied for its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(4-methoxypiperidine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-25-17-8-10-21(11-9-17)19(24)15-4-7-18(23)22(13-15)12-14-2-5-16(20)6-3-14/h2-3,5-6,15,17H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWFGOESCRQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058054.png)
![3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B6058060.png)

![methyl 3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzoate](/img/structure/B6058082.png)
![2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6058084.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6058092.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![2-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6058145.png)
![methyl 5-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6058148.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6058156.png)
